
5-Iodoquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinazoline typically involves the iodination of quinazoline derivatives. One common method is the direct iodination of quinazoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of iodinating reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of a catalyst. These reactions are often performed under mild conditions and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
5-Iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of substituted quinazoline derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which have distinct chemical and biological properties.
Reduction Reactions: Reduction of this compound can yield quinazoline derivatives with different oxidation states, such as dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, quinazoline N-oxides, and dihydroquinazolines, each with unique chemical and biological properties.
科学研究应用
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown promising activity as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: 5-Iodoquinazoline derivatives have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. They are being investigated as potential therapeutic agents for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Iodoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the inhibition of cancer cell proliferation and angiogenesis. The iodine atom enhances the binding affinity of the compound to these targets, thereby increasing its biological activity.
相似化合物的比较
5-Iodoquinazoline can be compared with other halogenated quinazoline derivatives, such as 5-Chloroquinazoline and 5-Bromoquinazoline. While all these compounds share a similar quinazoline core structure, the presence of different halogen atoms imparts distinct chemical and biological properties. For instance, this compound generally exhibits higher reactivity and biological activity compared to its chloro and bromo counterparts due to the larger size and higher polarizability of the iodine atom.
List of Similar Compounds
- 5-Chloroquinazoline
- 5-Bromoquinazoline
- 5-Fluoroquinazoline
- 6-Iodoquinazoline
These compounds are also studied for their potential therapeutic applications and serve as valuable intermediates in organic synthesis.
属性
分子式 |
C8H5IN2 |
|---|---|
分子量 |
256.04 g/mol |
IUPAC 名称 |
5-iodoquinazoline |
InChI |
InChI=1S/C8H5IN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H |
InChI 键 |
JSHCFEGQIBSBOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=NC=C2C(=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



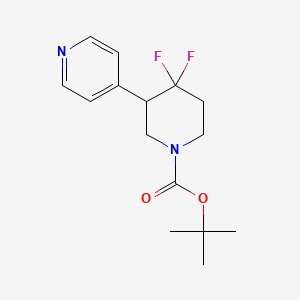
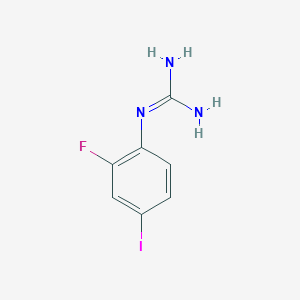
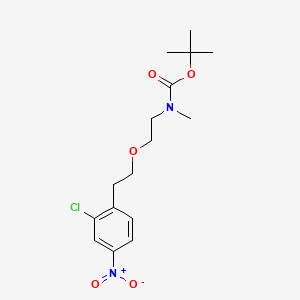
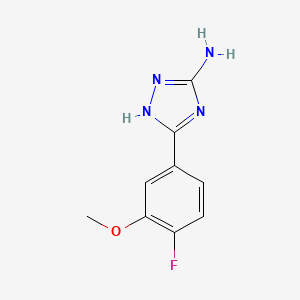
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
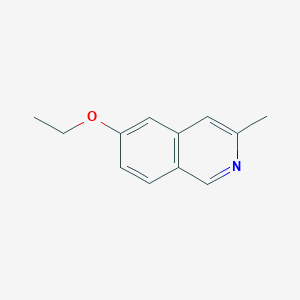
![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)


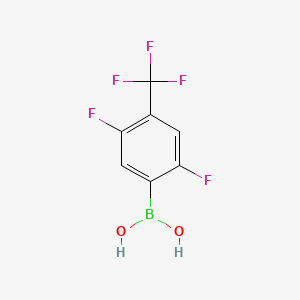
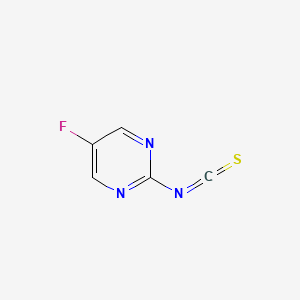
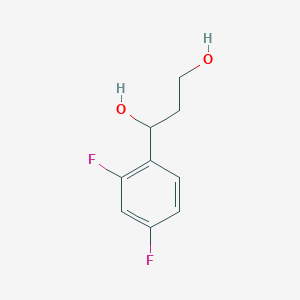
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
